molecular formula C22H24N4O3S2 B2540916 4-(tert-butyl)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 896021-05-9

4-(tert-butyl)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2540916
CAS No.: 896021-05-9
M. Wt: 456.58
InChI Key: QRQYBFQAKCQVLS-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative characterized by a benzamide moiety substituted with a tert-butyl group at the para position and a thioether-linked 3-methoxyphenylamino-2-oxoethyl chain at the 5-position of the thiadiazole ring.

Properties

IUPAC Name

4-tert-butyl-N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-22(2,3)15-10-8-14(9-11-15)19(28)24-20-25-26-21(31-20)30-13-18(27)23-16-6-5-7-17(12-16)29-4/h5-12H,13H2,1-4H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQYBFQAKCQVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(tert-butyl)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel derivative belonging to the class of 1,3,4-thiadiazoles , which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups, including a thiadiazole moiety , which is often associated with various pharmacological effects. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. For instance:

  • Compounds containing the thiadiazole ring have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • The specific compound may possess similar activities due to its structural similarities with other effective thiadiazole derivatives.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives:

  • A related compound with a similar structure demonstrated notable cytotoxicity against cancer cell lines such as SK-MEL-2 and MCF-7, with IC50 values indicating strong inhibition at low concentrations .
  • The presence of the 3-methoxyphenyl group may enhance this activity by facilitating interactions with cellular targets involved in cancer progression .

Anti-inflammatory and Antioxidant Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory and antioxidant properties:

  • These compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various models .
  • The incorporation of specific substituents (like methoxy groups) can modulate these effects, potentially making this compound a candidate for further investigation in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Key points include:

  • The substituents on the thiadiazole ring significantly influence the compound's potency and selectivity against different biological targets.
  • Modifications to the benzamide portion can also alter pharmacokinetic properties, enhancing efficacy while reducing toxicity .

Case Studies

A few relevant case studies illustrate the biological potential of compounds similar to this compound:

Study ReferenceCompound TestedBiological ActivityIC50 Value
Thiadiazole DerivativeAnticancer (MCF-7)0.28 µg/mL
Thiadiazole DerivativeAntimicrobial (E. coli)MIC determined
Thiadiazole DerivativeAnti-inflammatoryNot specified

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound were evaluated against various bacterial strains and fungi. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, suggesting that the compound could be developed as a new antimicrobial agent .

Anticancer Properties

The anticancer potential of similar thiadiazole-based compounds has been explored extensively. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and glioblastoma cells. The mechanism often involves inducing apoptosis and disrupting cell cycle progression . Molecular docking studies have further elucidated the interaction between these compounds and specific cancer cell receptors, supporting their use as anticancer agents .

Anti-inflammatory Effects

Some derivatives of thiadiazoles have been reported to possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Synthesis and Characterization

The synthesis of 4-(tert-butyl)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step reactions that include the formation of the thiadiazole ring followed by functionalization with tert-butyl and methoxy groups. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Screening

A study conducted on a series of thiadiazole derivatives showed that certain modifications led to enhanced antimicrobial activity against specific pathogens. The synthesized compounds were tested using standard methods such as disc diffusion and broth microdilution assays, revealing effective inhibition zones against resistant bacterial strains .

Case Study 2: Anticancer Activity Evaluation

In another investigation focused on anticancer properties, a derivative similar to this compound was evaluated against MCF7 cell lines using the Sulforhodamine B assay. The results indicated a significant reduction in cell viability at certain concentrations, underscoring its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares key structural features and reported bioactivities of analogous 1,3,4-thiadiazole derivatives:

Compound Name/Class Thiadiazole Substituents Benzamide/Other Groups Bioactivity (Reported) Reference
Target Compound 5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio) 4-(tert-butyl)benzamide Hypothetical: Enhanced lipophilicity -
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives 5-((2-(Piperidin-1-yl)ethyl)thio) Varied benzamide substituents Acetylcholinesterase inhibition (IC₅₀: 2–15 µM)
N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 5-(4-Methylphenyl) 4-Chlorobenzylidene Insecticidal, fungicidal activities
N-(2-(5-(4-Nitrobenzylidene)-...-4-oxothiazolidin-3-ylamino)-2-oxoethyl) benzamide Thiazolidinone core with 4-nitrobenzylidene Benzamide Antimicrobial (MIC: 1.86 µM/mL)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-oxadiazol-2-ylthio)acetamide 5-(Benzylthio), oxadiazole with 4-chlorophenyl Acetamide Cytotoxic activity (IC₅₀: <20 µM)

Key Observations

3-Methoxyphenylamino may confer hydrogen-bonding capacity, contrasting with electron-withdrawing groups (e.g., nitro in ), which often enhance antimicrobial activity but reduce solubility. Thioether linkages (e.g., benzylthio in vs. piperidinylethylthio in ) influence target selectivity; bulkier groups like piperidine may enhance enzyme inhibition by interacting with hydrophobic pockets .

Synthetic Approaches :

  • The target compound’s synthesis likely involves cyclization of thiosemicarbazide derivatives followed by sequential substitution, as seen in .
  • Contrasting methods include NaBH₄ reduction for secondary amines () and POCl₃-mediated cyclization (), highlighting diverse strategies for thiadiazole functionalization.

Biological Activity Trends: Antimicrobial Activity: Nitro- and chloro-substituted derivatives (e.g., ) show potent MIC values, suggesting electron-withdrawing groups enhance microbial target interactions. Anticancer Potential: Hydrophobic substituents (e.g., tert-butyl) may improve cytotoxicity by promoting membrane penetration, as seen in analogs with IC₅₀ values <20 µM . Enzyme Inhibition: Piperidine-containing thiadiazoles () demonstrate acetylcholinesterase inhibition, implying tertiary amine groups enhance binding to catalytic sites.

Q & A

Q. What are the standard protocols for synthesizing this compound, and how is purity validated?

The compound can be synthesized via multi-step protocols involving nucleophilic substitution and condensation reactions. For example, intermediates like 2-benzamidoacetic acid are prepared first (via coupling of benzoyl chloride with glycine derivatives), followed by thioether formation with 1,3,4-thiadiazol-2-amine derivatives under reflux conditions using dry acetone and anhydrous potassium carbonate . Purity is validated using TLC (Rf values), melting point analysis, and spectroscopic techniques (¹H/¹³C NMR, IR). For instance, IR spectra confirm carbonyl (C=O) and thioamide (C=S) functional groups, while NMR resolves aromatic protons and tert-butyl groups .

Q. How is the molecular structure confirmed, and what analytical techniques are critical?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For related thiadiazole derivatives, single-crystal X-ray diffraction (at 298 K) provides precise bond lengths, angles, and crystallographic parameters (e.g., space group I 1 2/a 1, R factor = 0.050) . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular ion validation and 2D NMR (COSY, HSQC) to resolve complex coupling patterns in the thiadiazole and benzamide moieties .

Q. What in vitro assays are typically used for initial biological activity screening?

Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) are standard. For example, derivatives with similar scaffolds show IC₅₀ values in the 10–50 µM range . Antimicrobial activity is assessed via MIC (minimum inhibitory concentration) testing against Gram-positive/negative bacteria and fungi . Dose-response curves and comparative analysis against control compounds (e.g., doxorubicin) are critical for validating potency .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway?

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict reaction energetics and transition states. For instance, reaction path searches using tools like GRRM17 identify low-energy intermediates, while molecular dynamics (MD) simulations model solvent effects . Machine learning models trained on reaction databases (e.g., Reaxys) can propose optimal conditions (e.g., solvent, temperature) to maximize yield .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time). To address this:

  • Perform dose-response studies across multiple cell lines and normalize data to reference standards .
  • Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to targets like tubulin or kinases. For example, thiadiazole derivatives show stronger binding to EGFR (ΔG = -9.2 kcal/mol) than control ligands .
  • Validate mechanistic hypotheses via Western blotting (e.g., apoptosis markers like caspase-3) or flow cytometry (cell cycle arrest) .

Q. How do structural modifications impact pharmacokinetic properties?

Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzamide ring enhances metabolic stability but may reduce solubility. LogP calculations (via ChemDraw or ACD/Labs) predict lipophilicity, while PAMPA assays measure intestinal permeability. For example, tert-butyl groups improve membrane permeability but require prodrug strategies to mitigate high plasma protein binding .

Q. What advanced techniques characterize intermolecular interactions in crystallography?

Hirshfeld surface analysis quantifies non-covalent interactions (e.g., hydrogen bonds, π-π stacking) in crystal lattices. For a related thiadiazole-benzamide derivative, close contacts (2.8–3.2 Å) between sulfur atoms and aromatic protons indicate stabilizing interactions . Electron density maps (MolecoolQT) further resolve charge transfer effects critical for solid-state stability .

Methodological Guidance

  • Synthesis Optimization: Use microwave-assisted synthesis (e.g., 100 W, 80°C) to reduce reaction time from hours to minutes .
  • Data Validation: Cross-validate NMR assignments using DEPT-135 and HSQC-TOCSY for overlapping signals in crowded aromatic regions .
  • Biological Assays: Include positive controls (e.g., cisplatin for cytotoxicity) and triplicate measurements to ensure reproducibility .

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